

# An In-depth Technical Guide to the Allosteric Modulation of CCR5 by Aplaviroc

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## Compound of Interest

Compound Name: *Aplaviroc*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric modulation of the C-C chemokine receptor type 5 (CCR5) by **Aplaviroc** (APL), a potent noncompetitive antagonist. **Aplaviroc**, also known as GW873140 or AK602, was developed for the treatment of HIV-1 infection but its clinical development was halted due to hepatotoxicity.[1][2] Despite its discontinuation for clinical use, **Aplaviroc** remains a valuable tool for studying CCR5 biology and the mechanisms of allosteric modulation.

## Core Mechanism of Action

**Aplaviroc** is a small molecule that belongs to the spiro-diketo-piperazine class of compounds.[3][4] It functions as a noncompetitive allosteric antagonist of the CCR5 receptor.[3][5] This means it does not directly compete with the natural chemokine ligands (like CCL3, CCL4, and CCL5) or the HIV-1 envelope glycoprotein gp120 for the primary binding site (orthosteric site).[6] Instead, **Aplaviroc** binds to a distinct site within the transmembrane helices of the CCR5 receptor.[7][8] This binding induces a conformational change in the receptor, which in turn prevents the binding of gp120 and subsequent viral entry into the host cell.[4][6] This allosteric mechanism is a hallmark of several CCR5 inhibitors.[6]

## Quantitative Analysis of Aplaviroc-CCR5 Interaction

The interaction of **Aplaviroc** with the CCR5 receptor has been characterized by various quantitative measures, highlighting its high affinity and potent antiviral activity.

Parameter	Value	Cell Line/System	Notes
IC50 (HIV-1 Inhibition)			
HIV-1Ba-L	0.1 - 0.4 nM[9]	-	Wild-type R5 HIV-1 strain
HIV-1JRFL	0.1 - 0.4 nM[9]	-	Wild-type R5 HIV-1 strain
HIV-1MOKW	0.1 - 0.4 nM[9]	-	Wild-type R5 HIV-1 strain
Multidrug-resistant HIV-1	0.2 - 0.6 nM[4]	-	R5-tropic isolates
HIV-1MM and HIV-1JSL	0.4 - 0.6 nM[9]	-	Multidrug-resistant variants
rgp120/sCD4 binding	2.7 nM[9]	-	Inhibition of the interaction with CCR5
Binding Affinity (Kd)			
Aplaviroc	2.9 ± 1.0 nM[9]	-	High-affinity binding to ECL2B and/or neighboring regions
Dissociation Half-Life (t1/2)			
At 22°C	24 ± 3.6 h[10]	-	Faster dissociation than previously reported at 4°C
Receptor Occupancy			
In peripheral blood	>98%[11][12]	Human subjects	Within 2 to 3 hours of dosing

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Time to 50%  
occupancy

>100 hours[11][12]

Human subjects

During drug washout  
period, significantly  
longer than plasma  
half-life

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## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the allosteric modulation of CCR5 by **Aplaviroc**.

These assays are fundamental for determining the binding affinity and kinetics of ligands to their receptors.

- Membrane Preparation:
  - HEK 293T cells are transiently transfected with plasmids encoding the wild-type or mutant CCR5.[6]
  - After 48 hours, cells are harvested and membranes are prepared.[6]
- Displacement Experiments:
  - A constant concentration of a radiolabeled ligand, such as [125I]CCL3, is incubated with the cell membranes.[6]
  - Increasing concentrations of the unlabeled competitor (e.g., **Aplaviroc**) are added to displace the radioligand.
  - The amount of bound radioactivity is measured, and the IC50 value (the concentration of competitor that displaces 50% of the radioligand) is determined.
- Saturation Binding Assays:
  - Increasing concentrations of a radiolabeled antagonist (e.g., [3H]maraviroc) are incubated with the membranes to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[13]

This method allows for the quantification of receptor occupancy by a drug in a more physiological setting.

- Principle: This assay is based on the observation that **Aplaviroc** selectively inhibits the binding of a specific monoclonal antibody (mAb 45531) to CCR5.[11][12]
- Procedure:
  - Peripheral blood mononuclear cells (PBMCs) are isolated from subjects.
  - The cells are incubated with a saturating concentration of the fluorescently labeled mAb 45531.
  - The binding of the antibody is measured by flow cytometry.
  - The percentage of receptor occupancy is calculated by comparing the antibody binding in the presence and absence of **Aplaviroc**.

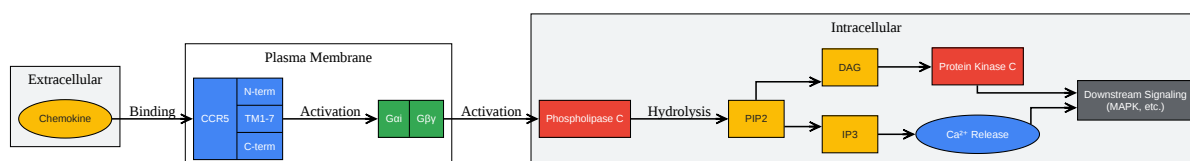
This assay measures the ability of a ligand to induce the internalization of the CCR5 receptor from the cell surface.

- Cell Preparation: Activated PBMCs are seeded in plates and incubated.[14]
- Ligand Treatment: Cells are treated with different concentrations of the test compound (e.g., **Aplaviroc**) or a known agonist (e.g., RANTES) for a specific time at 37°C.[14]
- Staining and Analysis:
  - The cells are then stained with a fluorescently labeled anti-CCR5 antibody that recognizes an extracellular epitope.
  - The amount of cell surface CCR5 is quantified by flow cytometry. A decrease in fluorescence indicates receptor internalization.

## Signaling Pathways and Allosteric Modulation

CCR5 is a G protein-coupled receptor (GPCR) that, upon binding to its natural chemokine ligands, activates intracellular signaling cascades.[15][16] **Aplaviroc**, through its allosteric

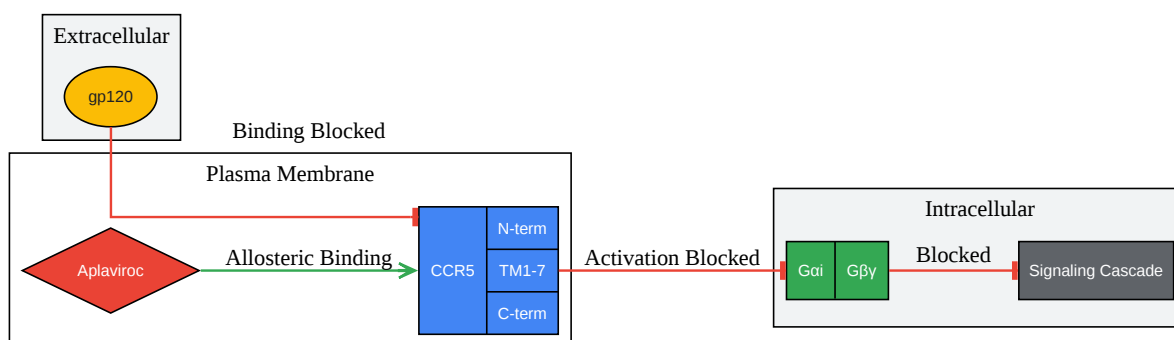
binding, modulates these signaling events.



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Caption: Canonical CCR5 signaling pathway upon chemokine binding.

**Aplaviroc**'s binding to a transmembrane pocket alters the conformation of CCR5, thereby preventing the conformational changes necessary for G protein coupling and subsequent signaling, even if the chemokine can still bind.[6] Interestingly, some studies suggest that **Aplaviroc** can enhance the binding of the chemokine CCL5 to a G protein-uncoupled state of the receptor, while inhibiting its binding to the coupled, functional state.[10]

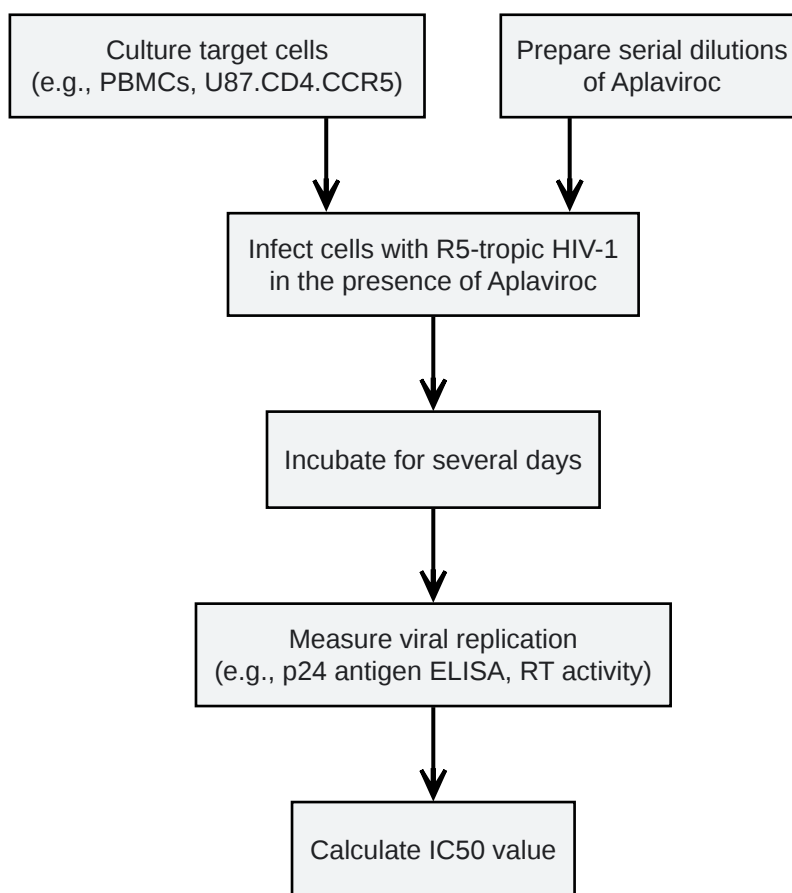


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Caption: Allosteric inhibition of CCR5 by **Aplaviroc**.

## Experimental Workflow for Assessing Antiviral Activity

A typical workflow to determine the anti-HIV-1 activity of a compound like **Aplaviroc** involves several key steps.



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Caption: Workflow for determining the antiviral activity of **Aplaviroc**.

## Resistance to Aplaviroc

Resistance to CCR5 antagonists can emerge through two primary mechanisms: a shift in coreceptor usage from CCR5 to CXCR4, or the development of mutations in the HIV-1 envelope glycoprotein (gp120) that allow the virus to utilize the drug-bound conformation of

CCR5.[8][17] Studies on **Aplaviroc** have shown that resistance determinants are often located within the V3 loop of gp120.[17] Resistant viruses may become more dependent on the N-terminus of the drug-bound CCR5 for entry.[17] In some clinical cases of virologic failure with **Aplaviroc**, resistance was not due to reduced susceptibility to the drug itself, but rather to the emergence of resistance to other antiretrovirals in the treatment regimen, such as the M184V mutation conferring lamivudine resistance.[18]

## Conclusion

**Aplaviroc** serves as a paradigmatic example of an allosteric modulator of a GPCR. Its high affinity and potent inhibition of CCR5-mediated HIV-1 entry, coupled with the detailed understanding of its mechanism of action, provide a solid foundation for the rational design of new allosteric drugs targeting CCR5 and other GPCRs. While its clinical journey was cut short, the wealth of data generated from **Aplaviroc** studies continues to be a valuable resource for the scientific community.

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